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Compound of Interest

Compound Name: 1-Phenyl-2,2,2-trifluoroethanol

Cat. No.: B1197755

This guide provides a comprehensive overview of the spectroscopic data for the chiral
fluoroalcohol, 1-phenyl-2,2,2-trifluoroethanol. The information is intended for researchers,
scientists, and professionals in drug development, offering a detailed look at its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from NMR, IR, and MS analyses of 1-
phenyl-2,2,2-trifluoroethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data
Chemical Shift () Lo Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
~7.4 m - Aromatic protons
~5.0 q ~7.0 CH
~2.5 d ~4.0 OH

Solvent: CDClIs, Frequency: 400 MHz
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13C NMR Data

Chemical Shift (8) ppm

Assighment

~135 Aromatic C (quaternary)
~129 Aromatic CH

~128 Aromatic CH

~127 Aromatic CH

124 (q, J = 282 Hz) CFs

73 (g, J=32Hz) CH

Solvent: CDCIs, Frequency: 100 MHz

19F NMR Data

Chemical Shift ()

Coupling Constant

Multiplicity Assignment

ppm

(J) Hz

~-74 d

~7.0 CFs

Solvent: CDCls, Reference: CClsF

Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment

~3400 Strong, Broad O-H stretch (H-bonded)
~3040 Medium Aromatic C-H stretch
~2950 Weak Aliphatic C-H stretch
~1495, 1455 Medium Aromatic C=C stretch
~1160, 1120 Strong C-F stretch

~1070 Strong C-O stretch
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Sample Preparation: Thin film

Mass Spectrometry (MS)

miz Relative Intensity (%) Assighment
176 25 [M]*

159 5 [M-OHJ*

107 100 [M-CFs]*

79 30 [CeH7]*

77 40 [CeHs]*

lonization Method: Electron lonization (EI)

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 1-phenyl-2,2,2-trifluoroethanol (approximately 10-20 mg) is prepared in a
deuterated solvent, typically chloroform-d (CDCIs, ~0.7 mL), in a standard 5 mm NMR tube.
Tetramethylsilane (TMS) is often used as an internal standard for *H and 13C NMR. For
quantitative analysis, a relaxation delay of at least five times the longest T1 relaxation time
should be used. The spectra are acquired on a spectrometer operating at a frequency of 400
MHz for tH, 100 MHz for 13C, and 376 MHz for 1°F. For °F NMR, an external reference such as
CCIsF is commonly used.[1]

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

For liquid samples like 1-phenyl-2,2,2-trifluoroethanol, a small drop is placed directly onto the
ATR crystal (e.g., diamond or zinc selenide).[2][3] A background spectrum of the clean, empty
ATR crystal is recorded first.[3] The sample is then applied, ensuring good contact with the
crystal surface. The spectrum is typically recorded over a range of 4000-400 cm~* with a
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resolution of 4 cm~1. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise
ratio.[2] After analysis, the crystal is cleaned with a suitable solvent, such as isopropanol.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of 1-phenyl-2,2,2-trifluoroethanol is prepared in a volatile organic solvent like
dichloromethane or hexane. The analysis is performed on a GC-MS system equipped with a
capillary column suitable for aromatic compounds (e.g., a 5% phenyl-polysiloxane phase).[5]
The inlet temperature is typically set to 250-300°C.[5][6] The oven temperature program starts
at a lower temperature (e.g., 50°C) and is ramped up to a higher temperature (e.g., 280-300°C)
to ensure separation of the analyte from any impurities.[5][6] Helium is commonly used as the
carrier gas.[5] The mass spectrometer is operated in electron ionization (El) mode at 70 eV.[5]
Mass spectra are recorded over a mass-to-charge ratio (m/z) range of approximately 40-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis
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Workflow of Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of 1-Phenyl-2,2,2-trifluoroethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1197755#spectroscopic-data-for-1-phenyl-2-2-2-
trifluoroethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

